molecular formula C7H12ClN3O B12316141 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride

3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride

Cat. No.: B12316141
M. Wt: 189.64 g/mol
InChI Key: AWXMBXCSZAREJM-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine or pyrazole rings.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-ol hydrochloride is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

5-(azetidin-3-yl)-2-methyl-1H-pyrazol-3-one;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c1-10-7(11)2-6(9-10)5-3-8-4-5;/h2,5,8-9H,3-4H2,1H3;1H

InChI Key

AWXMBXCSZAREJM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2CNC2.Cl

Origin of Product

United States

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